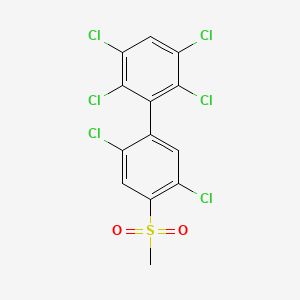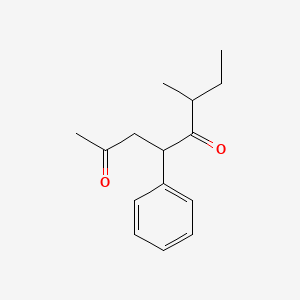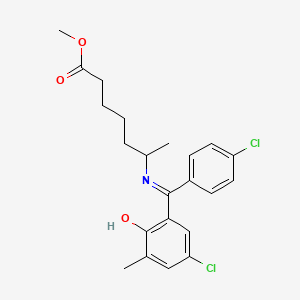
Nona-4,8-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-4,8-dienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinctive aroma, often described as having a fatty, green, or cucumber-like scent. It is commonly found in various natural sources, including certain types of fruits and vegetables, and is used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-4,8-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method includes the use of alkene metathesis, which involves the redistribution of alkene fragments to form the compound. The reaction conditions typically require the presence of a catalyst, such as Grubbs’ catalyst, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of unsaturated fatty acids. This process involves the use of oxidizing agents, such as potassium permanganate or ozone, to convert the fatty acids into the corresponding aldehydes. The reaction is typically carried out at controlled temperatures and pressures to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nona-4,8-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. These reactions often require the presence of a catalyst or a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Nona-4,8-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its role in the aroma and flavor profiles of various fruits and vegetables.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is widely used in the flavor and fragrance industry to impart a fresh, green scent to products.
Wirkmechanismus
The mechanism of action of Nona-4,8-dienal involves its interaction with various molecular targets. In biological systems, it can react with proteins and nucleic acids, leading to the formation of adducts that can alter the function of these biomolecules. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. Additionally, its antimicrobial activity is thought to result from its ability to disrupt the cell membranes of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Nona-4,8-dienal can be compared to other similar compounds, such as:
Nona-2,4-dienal: Another aldehyde with a similar structure but different double bond positions, resulting in a different aroma profile.
Deca-2,4-dienal: A longer-chain aldehyde with similar chemical properties but a different scent.
Hexa-2,4-dienal: A shorter-chain aldehyde with a more pungent aroma.
This compound is unique due to its specific double bond positions, which contribute to its distinctive aroma and reactivity.
Eigenschaften
| 107077-65-6 | |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
nona-4,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,5-6,9H,1,3-4,7-8H2 |
InChI-Schlüssel |
ISNGFCODFAPWPE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








